5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine
Description
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a pyridine derivative substituted at position 5 with a bromine atom and at position 2 with a 3-(trifluoromethyl)azetidin-1-yl group. This compound is of interest in medicinal chemistry, particularly as an intermediate for synthesizing pharmacologically active molecules targeting receptors like Toll-like receptors (TLRs) .
Properties
IUPAC Name |
5-bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2/c10-7-1-2-8(14-3-7)15-4-6(5-15)9(11,12)13/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGBLVGKMEQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-[3-(Trifluoromethyl)azetidin-1-yl]pyridine
Step 2: Regioselective Bromination at the 5-Position
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Brominating agents : N-Bromosuccinimide (NBS) or Br₂ with FeCl₃ as a catalyst.
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Yield : 70–80% (observed in analogous pyridine brominations).
This two-step route benefits from the commercial availability of 2,3-CTF and well-established bromination protocols. However, regioselectivity must be carefully controlled to avoid di- or polybromination.
One-Pot Cyclization and Functionalization
A less conventional but potentially efficient method involves constructing the pyridine ring with pre-installed functional groups. For example:
Cyclocondensation of Trifluoromethyl-Containing Building Blocks
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Building blocks : Ethyl 4,4,4-trifluoro-3-oxobutanoate and an azetidine-containing enamine.
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Conditions : Acidic or basic cyclization in ethanol or toluene under reflux.
While this method reduces the number of steps, controlling the regiochemistry of both the cyclization and bromination remains challenging.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| SNAr with Azetidine | High regioselectivity; modular | Requires bespoke azetidine synthesis | 50–70% | Moderate |
| Sequential Bromination | Uses commercial intermediates | Risk of over-bromination | 70–80% | High |
| One-Pot Cyclization | Fewer purification steps | Complex reaction optimization needed | 40–50% | Low |
Mechanistic Insights and Side Reactions
Bromination Selectivity
In pyridine systems, bromination typically occurs at the 3- or 5-position due to directive effects of electron-withdrawing groups (e.g., CF₃). The trifluoromethyl group at the 3-position deactivates the ring, favoring bromination at the 5-position. However, competing reactions—such as azetidine ring opening under acidic conditions—must be mitigated by using neutral or weakly basic solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like K2CO3.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Biaryl compounds resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine serves as a versatile building block in organic synthesis. It is utilized for constructing complex molecules and heterocyclic compounds, which are essential in drug discovery and development. The bromine atom facilitates nucleophilic substitution reactions, allowing for further functionalization of the compound.
Synthetic Routes:
The synthesis typically involves:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
- Bromination of the pyridine ring at the designated position using brominating agents such as N-bromosuccinimide (NBS) .
Biological Applications
Medicinal Chemistry:
Research indicates that this compound has potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can improve bioavailability and efficacy in biological systems.
Target Interactions:
The compound may interact with various molecular targets, including enzymes and receptors, modulating their activity. This interaction is crucial for developing new therapeutic agents aimed at treating various diseases .
Development of Bioactive Molecules:
This compound is being explored for its role in synthesizing bioactive molecules that can serve as probes in biochemical studies. The unique structural features allow researchers to investigate biological pathways and mechanisms .
Industrial Applications
Agrochemicals:
this compound is also relevant in the production of agrochemicals. Its chemical properties make it suitable for creating pesticides and herbicides that are effective against specific agricultural pests while minimizing environmental impact .
Chemical Manufacturing:
In industrial settings, this compound can be used to produce other chemicals through various synthetic pathways, contributing to the development of new materials and compounds with desired properties .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Medicinal Chemistry | Investigated the interaction of this compound with specific enzyme targets, revealing potential as an inhibitor in metabolic pathways. |
| Study 2 | Organic Synthesis | Demonstrated its utility as a precursor in synthesizing complex heterocycles, showcasing versatility in organic reactions. |
| Study 3 | Agrochemical Development | Evaluated the compound's effectiveness as a pesticide, highlighting its selective action against target pests while maintaining low toxicity to non-target organisms. |
Mechanism of Action
The mechanism of action of 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity.
Biochemical Probes: It interacts with target proteins, allowing researchers to study protein function and interactions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs
Key Observations :
- Azetidine vs. This may enhance binding specificity in biological targets .
- Position of CF₃ : The CF₃ group at position 2 (target compound) versus position 3 (e.g., ) alters electronic effects on the pyridine ring, influencing reactivity in cross-coupling reactions .
Physicochemical Properties
Table 2: Property Comparison
Key Insights :
- The azetidine group slightly reduces lipophilicity compared to CF₃-only analogs.
- Amino groups improve solubility but may reduce metabolic stability .
Biological Activity
5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and specific activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H8BrF3N2
- Molecular Weight : 281.07 g/mol
- IUPAC Name : this compound
- InChI Key : NUDGBLVGKMEQFF-UHFFFAOYSA-N
The compound features a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl-substituted azetidine ring, contributing to its lipophilicity and metabolic stability, which are crucial for biological activity .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Trifluoromethyl Group : Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonate.
- Bromination of the Pyridine Ring : This is usually done using bromine or N-bromosuccinimide (NBS) to achieve the final product.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing better membrane permeability, which is essential for its pharmacological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutics like doxorubicin, indicating a promising selective cytotoxic effect .
| Cell Line | IC50 Value (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 0.42 ± 0.23 | 48 times more effective |
| A549 | 0.51 ± 0.22 | Less toxic than DOX |
| HeLa | Not specified | Not specified |
Antimicrobial Activity
In addition to anticancer effects, preliminary research indicates that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could also be explored in this context .
Case Studies
-
Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry evaluated the effects of various pyridine derivatives on cancer cell lines. The findings revealed that compounds similar to this compound exhibited significant apoptotic effects in MCF-7 cells, with mechanisms involving cell cycle arrest at the G1/S phase . -
Antimicrobial Evaluation :
Another study assessed a series of pyridine derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising inhibition zones, warranting further investigation into their structure-activity relationships .
Q & A
Q. What are the common synthetic routes for 5-Bromo-2-[3-(trifluoromethyl)azetidin-1-yl]pyridine?
The synthesis typically involves two key steps: (1) constructing the pyridine core and (2) introducing the azetidine and trifluoromethyl groups. A modular approach often employs:
- Pyridine ring formation : The Hantzsch synthesis or cyclization of pre-functionalized precursors (e.g., β-ketoesters with ammonia derivatives) .
- Azetidine introduction : Nucleophilic substitution of a halogen (e.g., bromine) at the pyridine’s 2-position with azetidine derivatives. For example, azetidine-3-trifluoromethyl may be prepared separately and coupled via Buchwald-Hartwig amination or Ullmann-type reactions .
- Trifluoromethylation : Electrophilic trifluoromethylation or cross-coupling with trifluoromethyl boronic acids may be used, though steric hindrance from the azetidine group requires careful optimization .
Q. How is this compound characterized in academic research?
Standard characterization includes:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., downfield shifts for bromine and deshielded protons near the azetidine group).
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 Br/Br doublet) .
- X-ray crystallography : Resolves stereochemistry of the azetidine ring and confirms regioselectivity of substitutions (if crystals are obtainable) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound?
The bromine at the 5-position is reactive in cross-couplings. Key considerations include:
- Catalyst selection : Pd(PPh) or Pd(dppf)Cl are effective for aryl boronic acids, but bulky ligands may reduce steric interference from the azetidine group .
- Solvent/base systems : Use polar aprotic solvents (e.g., DMF) with mild bases (KCO) to avoid dehalogenation side reactions.
- Temperature : Moderate heating (80–100°C) balances reactivity and stability of the trifluoromethyl group .
Q. How do researchers address contradictory data in substitution reactions (e.g., amine vs. thiol nucleophiles)?
Conflicting yields or by-products often arise from:
- Nucleophile strength : Thiols (soft nucleophiles) may require CuI catalysis, while amines (hard nucleophiles) perform better with KCO in DMSO .
- Steric effects : The 3-(trifluoromethyl)azetidine group hinders nucleophile access. Kinetic vs. thermodynamic control can be probed via time-course studies .
- Competing pathways : Monitor for elimination (e.g., dehydrohalogenation) via GC-MS or in situ IR .
Q. What computational methods are used to study its interactions in drug discovery?
- Molecular docking : The azetidine’s rigidity and trifluoromethyl’s hydrophobicity are modeled to predict binding to targets like kinases or GPCRs .
- DFT calculations : Assess electronic effects (e.g., bromine’s electron-withdrawing impact on pyridine’s π-system) to explain reactivity trends .
- MD simulations : Evaluate conformational stability of the azetidine ring in aqueous vs. lipid environments .
Methodological Notes
- Contradiction resolution : When literature reports divergent yields (e.g., 50% vs. 80% in aminations), replicate experiments under inert atmospheres (N) to exclude moisture/O interference .
- Safety : The compound’s bromine and azetidine groups may pose irritancy; use PPE and fume hoods per SDS guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
